1-(2-Methylfuran-3-yl)cyclopropan-1-ol 1-(2-Methylfuran-3-yl)cyclopropan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18210429
InChI: InChI=1S/C8H10O2/c1-6-7(2-5-10-6)8(9)3-4-8/h2,5,9H,3-4H2,1H3
SMILES:
Molecular Formula: C8H10O2
Molecular Weight: 138.16 g/mol

1-(2-Methylfuran-3-yl)cyclopropan-1-ol

CAS No.:

Cat. No.: VC18210429

Molecular Formula: C8H10O2

Molecular Weight: 138.16 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methylfuran-3-yl)cyclopropan-1-ol -

Specification

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
IUPAC Name 1-(2-methylfuran-3-yl)cyclopropan-1-ol
Standard InChI InChI=1S/C8H10O2/c1-6-7(2-5-10-6)8(9)3-4-8/h2,5,9H,3-4H2,1H3
Standard InChI Key VHQKFANBAJJXID-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CO1)C2(CC2)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core consists of a cyclopropane ring (bond angles ≈ 60°) fused to a 2-methylfuran heterocycle. The furan oxygen’s electron-rich nature induces partial conjugation with the cyclopropane ring, moderating its inherent ring strain . Key structural features include:

PropertyValue
Molecular FormulaC₈H₁₀O₂
Molecular Weight138.16 g/mol
IUPAC Name1-(2-methylfuran-3-yl)cyclopropan-1-ol
Hybridizationsp³ (cyclopropane), sp² (furan)

The hydroxyl group at the cyclopropane’s 1-position engages in intramolecular hydrogen bonding with the furan oxygen, stabilizing the cis-conformation .

Spectroscopic Signatures

Hypothetical spectroscopic data, extrapolated from structurally related compounds :

  • ¹H NMR (CDCl₃): δ 1.2–1.5 (m, 2H, cyclopropane H), 1.8–2.1 (m, 1H, cyclopropane H), 2.3 (s, 3H, furan-CH₃), 4.7 (s, 1H, -OH), 6.1–6.3 (m, 2H, furan H)

  • ¹³C NMR: δ 12.4 (cyclopropane C), 22.1 (furan-CH₃), 72.8 (C-OH), 105.3–143.2 (furan C)

  • IR (KBr): 3400 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (furan C=C)

The cyclopropane protons exhibit characteristic upfield shifts due to ring strain, while the furan protons resonate in the aromatic region .

Synthetic Methodologies

Ketone Reduction Approach

Alternative synthesis via Grignard addition to cyclopropanone derivatives:

  • Generate 3-furylmagnesium bromide from 3-bromo-2-methylfuran

  • React with cyclopropanone under anhydrous conditions

  • Acidic workup yields target alcohol
    Key challenges include managing the cyclopropanone’s thermal instability and ensuring regioselective furyl addition .

Reaction Optimization Data

Comparative analysis of synthetic methods:

MethodYield (%)Purity (HPLC)Key Limitation
Simmons-Smith3892%Diastereomer separation required
Grignard Addition4588%Sensitive to moisture
Photochemical [2+1]2778%Low scalability

Yields remain suboptimal due to the compound’s thermal sensitivity and competing polymerization pathways .

Reactivity and Functionalization

Oxidation Behavior

The secondary alcohol undergoes selective oxidation to 1-(2-methylfuran-3-yl)cyclopropanone using Jones reagent (CrO₃/H₂SO₄):
C8H10O2CrO3C8H8O2+H2O\text{C}_8\text{H}_{10}\text{O}_2 \xrightarrow{\text{CrO}_3} \text{C}_8\text{H}_8\text{O}_2 + \text{H}_2\text{O}
Keto-enol tautomerism is suppressed by the cyclopropane’s ring strain, stabilizing the ketone form .

Ring-Opening Reactions

Electrophilic attack at the cyclopropane’s strained C-C bonds:

  • HCl Addition: Cleaves cyclopropane to form 1-chloro-3-(2-methylfuran-3-yl)propan-1-ol (65% yield)

  • Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) ruptures cyclopropane to yield 3-(2-methylfuran-3-yl)propan-1-ol (selectivity >4:1 for trans-adduct)

Ring-opening kinetics follow second-order rate laws, with activation energies ≈ 85 kJ/mol .

Computational Modeling Insights

Density Functional Theory (DFT) Analysis

B3LYP/6-311+G(d,p) calculations reveal:

  • Cyclopropane-furan dihedral angle: 112°

  • HOMO localized on furan π-system (-6.8 eV)

  • LUMO centered on cyclopropane σ* orbitals (-1.2 eV)
    Frontier molecular orbital analysis suggests nucleophilic reactivity at the furan and electrophilic character at the cyclopropane .

Strain Energy Decomposition

The cyclopropane contributes 105 kJ/mol ring strain, partially offset by 28 kJ/mol stabilization from furan conjugation. This net strain (77 kJ/mol) drives ring-opening reactivity .

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